molecular formula C25H23N3O B2894255 1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 637754-65-5

1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2894255
CAS RN: 637754-65-5
M. Wt: 381.479
InChI Key: ODANHUBBJVCHTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyrrolidin-2-ones can involve the ring contraction and deformylative functionalization of piperidine derivatives . The synthesis of imidazole-containing compounds, which are structurally similar to benzimidazole, can be achieved through various synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrrolidin-2-one group is a five-membered ring with one nitrogen and one carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. Pyrrolidin-2-ones can undergo a variety of reactions due to their rich inherent reactivity . Similarly, imidazole and its derivatives show a broad range of chemical and biological properties .

Scientific Research Applications

1. Synthesis and Characterization

  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines: This study involved the preparation of compounds including 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]ĭmidazole from benzotriazole and N-phenylethylenediamine, leading to various substituted derivatives with good to excellent yields (Katritzky et al., 2000).

2. Biological and Pharmacological Screening

  • Synthesis and Antibacterial Activity: The compound was used in the synthesis of 1-phenyl-5-oxopyrrolidine derivatives with benzimidazole moieties, demonstrating good bactericidal activity against various bacterial strains, outperforming ampicillin in some cases (Sapijanskaitė-Banevič et al., 2021).

3. Application in Material Science

  • Synthesis and Characterization of Novel Polyimides: The compound was involved in the synthesis of pyridine-bridged aromatic dianhydride monomers, leading to the development of new polyimides with good thermal stability and mechanical properties, useful for various industrial applications (Wang et al., 2006).

4. Inorganic Chemistry and Coordination Polymers

  • Palladium(II) and platinum(II) complexes containing benzimidazole ligands: Research on Pd(II) and Pt(II) complexes with benzimidazole-based ligands, including this compound, revealed potential for anticancer applications and provided insights into molecular structures and vibrational frequencies (Ghani & Mansour, 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds containingimidazole and pyrrolidine moieties have been associated with a broad range of chemical and biological properties . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Similarly, pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . Pyrrolidine derivatives, on the other hand, are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole and pyrrolidine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with imidazole and pyrrolidine derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .

Action Environment

It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by imidazole and pyrrolidin-2-one derivatives , this compound could potentially have interesting biological properties worth investigating.

properties

IUPAC Name

1-phenyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-18(19-10-4-2-5-11-19)28-23-15-9-8-14-22(23)26-25(28)20-16-24(29)27(17-20)21-12-6-3-7-13-21/h2-15,18,20H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANHUBBJVCHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

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